Product packaging for Dibenzo[f,h]quinazolin-2(1H)-one(Cat. No.:)

Dibenzo[f,h]quinazolin-2(1H)-one

Cat. No.: B8132430
M. Wt: 246.26 g/mol
InChI Key: CIVBGLMVZGQCJN-UHFFFAOYSA-N
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Description

Dibenzo[f,h]quinazolin-2(1H)-one (CAS 1637465-83-8) is a high-purity chemical compound supplied for research purposes. This compound belongs to the quinazolinone class of nitrogen-containing heterocycles, which are recognized as a "privileged structure" in medicinal chemistry due to their diverse biological activities and presence in over 150 naturally occurring alkaloids . Quinazolinones are promising scaffolds in drug discovery, with documented interests in areas such as anticancer and protein kinase inhibition research . Specific patents have highlighted related dibenzo-fused quinazoline and dioxane-quinazoline compounds for their potential as inhibitors of critical kinase targets, including BRAF and VEGFR-2, which are significant in oncology . The stability and relatively easy methods of preparation of the quinazolinone core, combined with favorable lipophilicity that can aid in cellular permeability, make it a versatile template for developing novel bioactive molecules . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10N2O B8132430 Dibenzo[f,h]quinazolin-2(1H)-one

Properties

IUPAC Name

1H-phenanthro[9,10-d]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c19-16-17-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)15(14)18-16/h1-9H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVBGLMVZGQCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=NC(=O)N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Dibenzo F,h Quinazolin 2 1h One and Its Derivatives

Classical Cyclocondensation Approaches to the Dibenzo[f,h]quinazoline Skeleton

Classical methods for forming the quinazolinone ring system often rely on the cyclocondensation of pre-functionalized aromatic precursors. These time-tested reactions build the heterocyclic ring in a stepwise fashion.

A foundational precursor for the dibenzo[f,h]quinazoline skeleton is phenanthrene-9,10-dione, also known as phenanthrenequinone. nih.govwikipedia.org This orange, solid diketone serves as a versatile starting material. wikipedia.org It is typically prepared through the oxidation of phenanthrene (B1679779). wikipedia.orgthieme-connect.de Various oxidizing agents can be employed for this transformation, including chromic acid and other chromium(VI) oxidants. wikipedia.orgthieme-connect.de The 9,10-bond of phenanthrene exhibits significant double-bond character, making it susceptible to oxidative attack. nih.gov

Once phenanthrene-9,10-dione is obtained, it can undergo condensation reactions with various nitrogen-containing reagents to form the quinazolinone ring. The reaction with a suitable nitrogen source, such as an amidine or a related compound, would lead to the formation of the fused imidazole (B134444) ring component of the quinazolinone system. This general strategy is a cornerstone in the synthesis of many heterocyclic compounds.

Another classical and eco-efficient approach involves the cyclization of an appropriate amino-aromatic compound with urea (B33335) or its chemical equivalents, such as potassium cyanate (B1221674). researchgate.net For the synthesis of Dibenzo[f,h]quinazolin-2(1H)-one, this would conceptually involve a starting material like 9-aminophenanthrene-10-carboxylic acid or a related derivative.

The reaction sequence typically begins with the formation of an N-aryl urea derivative from the amino-phenanthrene precursor and a cyanate or urea itself. researchgate.net This intermediate, upon treatment with an acid or base, undergoes intramolecular cyclization to yield the final fused quinazolinone structure. This method is advantageous as it often uses readily available starting materials and can proceed in environmentally benign solvents like water. researchgate.net

Metal-Catalyzed Strategies for this compound Construction

Modern synthetic organic chemistry has been revolutionized by the advent of metal-catalyzed reactions, which offer powerful and efficient ways to form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. nobelprize.org These strategies provide novel and often more direct routes to complex molecules like this compound.

While transition metal catalysis dominates the field of C-H functionalization, there is a growing interest in developing metal-free alternatives from a green chemistry perspective. nih.govrsc.orgsci-hub.se Transition-metal-free strategies for quinazoline (B50416) synthesis often involve iodine-catalyzed C-H amination or reactions mediated by oxidizing agents like hydrogen peroxide. nih.gov For instance, quinazolines can be synthesized from 2-aminobenzophenones and amines using molecular iodine as a catalyst. nih.gov

In the context of larger, fused systems, photo-induced cyclization represents a powerful metal-free approach. For example, the synthesis of dibenzo[f,h]quinolin-2(1H)-ones has been achieved through a 6π-electrocyclization rearrangement of precursor molecules, initiated by UV light, which proceeds with high atom efficiency and without the need for metal catalysts or additives. researchgate.net Such strategies hold promise for the direct construction of the Dibenzo[f,h]quinazoline framework.

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex aromatic systems. nobelprize.orgnih.gov Reactions such as the Suzuki-Miyaura, Heck, Negishi, and Sonogashira couplings allow for the precise and efficient formation of C-C bonds under mild conditions, tolerating a wide range of functional groups. nobelprize.orgnih.govmdpi.com

A plausible strategy for synthesizing the Dibenzo[f,h]quinazoline skeleton involves a multi-step sequence combining several of these reactions. For example, a synthesis could begin with a di-halogenated phenanthrene derivative. One halogen could be used for a Sonogashira coupling to introduce an alkyne, while the other could participate in a Suzuki coupling to add a boronic acid derivative containing the necessary nitrogen functionality. nih.gov Subsequent palladium- or acid-catalyzed intramolecular cyclization would then form the final fused quinazolinone ring. nih.govnih.gov The versatility of palladium catalysis allows for the assembly of highly substituted and complex quinazolinone derivatives. mdpi.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnersBond FormedKey FeaturesReference
Suzuki-MiyauraOrganohalide/Triflate + Organoboron CompoundCsp²–Csp²High functional group tolerance, low toxicity of reagents. nobelprize.orgnih.govmdpi.com
HeckAlkene + Aryl/Vinyl HalideC-CForms substituted alkenes. nobelprize.org
NegishiOrganohalide/Triflate + Organozinc CompoundC-CHigh reactivity and functional group tolerance. nobelprize.org
SonogashiraTerminal Alkyne + Aryl/Vinyl HalideCsp–Csp²Used to synthesize alkynylated compounds; often uses a Pd/Cu co-catalyst system. nih.govnih.gov
Buchwald-HartwigAryl Halide/Triflate + AmineC-NA primary method for forming aryl-amine bonds. nih.govnih.gov

Copper catalysis offers a cost-effective and powerful alternative to palladium for certain transformations, particularly in oxidative coupling and C-N bond formation reactions. nih.govnih.govrsc.org Copper-catalyzed methods are especially relevant for constructing nitrogen-containing heterocycles.

For instance, copper salts like copper(I) chloride (CuCl) or copper(II) acetate (B1210297) can mediate the oxidative coupling of terminal alkynes with various partners or promote annulation reactions to form fused heterocycles. nih.govrsc.org A synthetic approach toward the Dibenzo[f,h]quinazoline core could involve the copper-catalyzed coupling of a phenanthrene derivative bearing an amino group with a second component, followed by an oxidative cyclization step to close the quinazolinone ring. Copper-catalyzed Ullmann-type reactions are classic examples of C-N bond formation, and modern variations of these reactions are central to the synthesis of many complex amines and heterocycles. nih.gov Visible-light-induced copper(I)-catalyzed oxidative cyclization has also emerged as a method for related systems. acs.org

Table 2: Examples of Copper-Catalyzed Reactions in Heterocycle Synthesis

Reaction TypeTypical Catalyst/ReagentTransformationApplicationReference
Oxidative C-C CouplingCuCl₂ / O₂Direct coupling of 1,3-azoles with terminal alkynes.Synthesis of heteroarylacetylenes. rsc.org
Annulative CouplingCuClCyclization of o-alkynylphenols with 1,3-azoles.Formation of C3-azolylbenzoheteroles. nih.govrsc.org
C-N Cross-CouplingCuICoupling of amines with aryl halides (Ullmann reaction).Synthesis of N-aryl heterocycles. nih.gov
Asymmetric C-P Cross-Coupling/CyclizationCopper CatalystFormation of P-stereogenic phosphorus heterocycles.Asymmetric synthesis of complex heterocycles. nih.gov

Photo-Induced Cyclization and Annulation Protocols

Photochemical reactions, utilizing light energy to drive chemical transformations, offer unique pathways for the construction of complex molecular architectures that are often inaccessible through thermal methods. These reactions can form intricate polycyclic systems with high regioselectivity and stereoselectivity.

Photo-induced annulation has been established as a powerful method for synthesizing dibenzo[f,h]quinolin-2(1H)-one derivatives. researchgate.net Research has demonstrated that the irradiation of 6-([1,1′-biphenyl]-2-yl)pyridine-2(1H)-ones with 313 nm UV light facilitates an efficient annulation process. researchgate.net This reaction pathway leads to the formation of various analogues, including trans-4a,12b-dihydrodibenzo[f,h]quinolin-2(1H)-ones, fully aromatized dibenzo[f,h]quinolin-2(1H)-ones, and 3,4-dihydrodibenzo[f,h]quinolin-2(1H)-ones. researchgate.net The synthesis is notable for its high yields, which range from 82% to 95%. researchgate.net

Another photochemical strategy involves the photo-induced cyclization of 3-biphenyl-1-hydroxyethylpyridin-2(1H)-ones. researchgate.net This reaction, also conducted under 313 nm UV light, yields cis-hexahydro-14H-dibenzo[f,h]oxazolo[3,2-b]isoquinolin-14-ones with high bonding efficiency and stereoselectivity. researchgate.net These photochemical methods represent a highly effective approach for accessing the dibenzo[f,h]quinoline (B3252415) core structure.

Table 1: UV-Light Mediated Synthesis of Dibenzo[f,h]quinolin-2(1H)-one Analogues

Starting Material Product(s) Wavelength Yield Reference
6-([1,1′-Biphenyl]-2-yl)pyridine-2(1H)-ones trans-4a,12b-Dihydrodibenzo[f,h]quinolin-2(1H)-ones, Dibenzo[f,h]quinolin-2(1H)-ones, 3,4-Dihydrodibenzo[f,h]quinolin-2(1H)-ones 313 nm 82-95% researchgate.net

A highly efficient, two-step synthetic route has been developed for producing dibenzo[f,h] researchgate.netthieme-connect.comnih.govtriazolo[3,4-b]quinazolines, where the key final step is a photocyclization reaction. thieme-connect.comresearchgate.net The process begins with a microwave-promoted cyclocondensation of isoflavones with 3-amino researchgate.netthieme-connect.comnih.govtriazole, which forms 6-phenyl-7-(2-hydroxyphenyl)-1,2,4-triazolo[4,3-a]pyrimidine intermediates. thieme-connect.comresearchgate.net

In the subsequent step, these intermediates undergo a photochemical 6π-electrocyclization, which proceeds to deliver the final dibenzo[f,h] researchgate.netthieme-connect.comnih.govtriazolo[3,4-b]quinazoline products. thieme-connect.comresearchgate.net A significant advantage of this two-step procedure is its environmental friendliness, with water being the sole by-product generated. thieme-connect.comresearchgate.net The resulting products also exhibit noteworthy fluorescence properties in both solution and solid states. researchgate.net

Multi-component Reactions (MCRs) for Fused Quinazolinone Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are a cornerstone of modern synthetic chemistry. They offer substantial advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity, making them ideal for constructing fused quinazolinone architectures.

Isocyanides are exceptionally versatile building blocks in MCRs due to their unique reactivity. acs.org Isocyanide-based three-component reactions (I-3CRs) have been effectively utilized to synthesize a variety of heterocyclic scaffolds, including those containing the quinazolinone core.

One such efficient method involves the reaction of N-isocyaniminotriphenylphosphorane, an aldehyde, and a 4(3H)-quinazolinone. thieme-connect.de This 1:1:1 addition reaction, conducted in refluxing tetrahydrofuran (B95107) (THF), produces 3-(1-hydroxyalkyl) researchgate.netthieme-connect.comnih.govtriazolo[4,3-c]quinazolines in good to excellent yields. thieme-connect.de This approach demonstrates the power of MCRs to rapidly assemble complex, fused quinazolinone systems from readily available starting materials.

Table 2: Isocyanide-Based MCR for Fused Quinazolinone Synthesis

Component 1 Component 2 Component 3 Product Type Reference
N-Isocyaniminotriphenylphosphorane Aldehyde 4(3H)-Quinazolinone 3-(1-Hydroxyalkyl) researchgate.netthieme-connect.comnih.govtriazolo[4,3-c]quinazolines thieme-connect.de
2-Aminophenol Isocyanide Ketone Benzoxazoles nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several sustainable methodologies have been successfully applied to the synthesis of quinazolinone cores.

A prominent green approach involves replacing traditional organic solvents with water. An environmentally benign method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involves the direct cyclocondensation of 2-aminobenzamide (B116534) with various aldehydes using water as the reaction medium, completely avoiding the need for a catalyst. researchgate.net This process is characterized by mild conditions, a simple workup, and excellent yields. researchgate.net

The use of deep eutectic solvents (DES) offers another sustainable alternative. researchgate.net A DES composed of ZnCl₂ and urea has been shown to efficiently catalyze the cyclization of 2-aminobenzamide with aldehydes to afford dihydroquinazolinones in high yields (82%–98%) with short reaction times. researchgate.net

Furthermore, the development of recoverable and reusable catalysts is a key aspect of green synthesis. An acetic acid-functionalized magnetic silica-based catalyst has been used for the synthesis of quinazolinone derivatives in water at room temperature. nih.gov This heterogeneous catalyst can be easily recovered and reused, reducing waste and cost. Another strategy involves substituting conventional solvents with greener options, such as using 2-methyl tetrahydrofuran (2-MeTHF) as an eco-friendly alternative to THF for the synthesis of 2,3-dihydroquinazolin-4(1H)-one precursors. nih.gov

Table 3: Comparison of Green Chemistry Approaches for Quinazolinone Synthesis

Method Solvent/Medium Catalyst Key Advantages Reference
Catalyst-free Cyclocondensation Water None Low cost, simple workup, no hazardous solvents/catalysts researchgate.net
Deep Eutectic Solvent (DES) Catalysis ZnCl₂/Urea ZnCl₂/Urea High yields, short reaction times, column-free workup researchgate.net
Heterogeneous Catalysis Water Acetic acid-functionalized magnetic silica Catalyst is reusable, reaction at room temperature nih.gov

Elucidation of Reaction Mechanisms in Dibenzo F,h Quinazolin 2 1h One Formation

Mechanistic Pathways of Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolinone frameworks. These reactions typically involve the sequential formation of multiple carbon-heteroatom bonds to construct the final ring system, often proceeding through discernible intermediates.

Acid-mediated cycloisomerization provides an effective pathway for the final ring closure in the synthesis of polycyclic quinazolinone derivatives. This method is particularly useful in the cyclization of precursor molecules containing alkyne functionalities. For instance, the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, structurally related to the dibenzo[f,h]quinazolin-2(1H)-one core, utilizes this approach. nih.gov The process often begins after initial cross-coupling reactions (e.g., Sonogashira and Suzuki) build a suitable acyclic precursor. nih.gov

The cyclization is typically promoted by a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), or a Lewis acid. nih.gov The proposed mechanism for the acid-mediated cycloisomerization of 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracils is initiated by the protonation of the alkyne. This activation facilitates an intramolecular electrophilic attack from the adjacent aromatic ring, leading to the formation of a vinyl cation intermediate. Subsequent ring closure and rearomatization yield the final fused quinazoline (B50416) system. nih.gov

The choice of acid catalyst can significantly impact the reaction's efficiency. While Lewis acids like platinum(II) chloride (PtCl₂) can be used, they may result in incomplete reactions. Brønsted acids have been shown to provide higher yields. nih.gov

Table 1: Optimization of Acid-Mediated Cycloisomerization

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PtCl₂ (10 mol %)Toluene1004<10 nih.gov
p-TsOH·H₂O (20 equiv)Toluene100499 nih.gov

Data derived from the synthesis of a benzo[f]quinazoline-1,3(2H,4H)-dione derivative, illustrating the efficacy of Brønsted acid catalysis. nih.gov

A fundamental and widely employed mechanism for constructing the quinazolinone core involves a nucleophilic attack followed by a ring-closing event. This pathway is versatile, allowing for the incorporation of various substituents. A common strategy begins with a 2-aminobenzamide (B116534) derivative or a related precursor. mdpi.com

One illustrative mechanism involves the reaction of an ortho-fluorobenzamide with an amide in the presence of a base like cesium carbonate (Cs₂CO₃). acs.org The reaction is proposed to initiate with a nucleophilic aromatic substitution (SNAr), where the amide nitrogen attacks the carbon bearing the fluorine atom, displacing it. This step forms a diamide (B1670390) intermediate. acs.org Subsequently, an intramolecular nucleophilic addition occurs, where one of the amide nitrogens attacks the carbonyl carbon of the other amide group. This cyclization, promoted by the base, is followed by dehydration to yield the final quinazolin-4-one ring system. acs.org

Another common pathway starts with a benzoxazinone (B8607429) intermediate, which is synthesized from anthranilic acid. tandfonline.com The benzoxazinone then undergoes a nucleophilic attack by an amine at a carbonyl carbon. This attack leads to the opening of the oxazinone ring. The resulting intermediate then undergoes cyclization through the elimination of a water molecule to form the stable quinazolinone ring. tandfonline.com This method highlights a tandem process of ring-opening followed by ring-closing.

Oxidative Cyclodehydrogenation Mechanisms

Oxidative cyclodehydrogenation represents a powerful, atom-economical method for creating aromatic systems. In the context of this compound synthesis, this mechanism is often observed in photochemical reactions where a dihydro intermediate is formed initially.

For example, in the photo-induced synthesis of dibenzo[f,h]quinolin-2(1H)-ones from 6-([1,1′-biphenyl]-2-yl)pyridine-2(1H)-ones, the reaction proceeds through a trans-4a,12b-dihydrodibenzo[f,h]quinolin-2(1H)-one intermediate. researchgate.net This dihydro intermediate can then be converted to the fully aromatic dibenzo[f,h]quinolin-2(1H)-one. This latter step is an oxidative process where two hydrogen atoms are removed to form a new double bond, thereby aromatizing the ring system. The mechanism involves a dehydrogenative aromatization that can be promoted by light and a cobaloxime catalyst, releasing hydrogen gas as the sole byproduct. researchgate.net

Photo-Induced Reaction Mechanism Studies

Photochemical reactions offer unique pathways to complex molecules like this compound that are often inaccessible through thermal methods. These reactions are typically initiated by the absorption of UV light, leading to an electronically excited state with altered reactivity. nih.gov

A key photo-induced mechanism in the formation of related polycyclic quinazolinones is the 6π-electrocyclization. researchgate.netnih.gov In the synthesis of dibenzo[f,h]quinolin-2(1H)-one derivatives, irradiation of a 6-([1,1′-biphenyl]-2-yl)pyridine-2(1H)-one precursor with UV light (e.g., 313 nm) initiates a 6π-electrocyclization. researchgate.net This pericyclic reaction involves the formation of a new sigma bond between the two phenyl rings of the biphenyl (B1667301) moiety, leading to a dearomatized dihydrophenanthrene intermediate. researchgate.netnih.gov

Following the initial photocyclization, subsequent steps can vary. In some cases, a hydrogen shift, such as a researchgate.netnih.gov-H sigmatropic shift, occurs to form a stable dihydro intermediate. nih.gov This dihydro derivative may be the final product or can undergo further reactions, such as oxidative aromatization, to yield the fully unsaturated polyaromatic system. researchgate.netnih.gov Mechanistic studies suggest that in some photocatalytic systems, the process involves energy transfer from a photosensitizer to generate biradical intermediates that drive the cyclization. researchgate.net

Table 2: Key Steps in Photo-Induced Synthesis

StepDescriptionKey TransformationReference
1. PhotoexcitationAbsorption of UV light by the precursor molecule.Molecule enters an excited state. nih.gov
2. 6π-ElectrocyclizationConrotatory ring closure of a 1,3,5-hexatriene (B1211904) system.Formation of a C-C sigma bond, creating a new ring. researchgate.net
3. Hydrogen Shift / IsomerizationSuprafacial researchgate.netnih.gov-H sigmatropic shift or other isomerization.Formation of a stable dihydro intermediate. nih.gov
4. Dehydrogenative AromatizationElimination of H₂ to form the aromatic product.Creation of a fully conjugated polyaromatic system. researchgate.net

Computational and Theoretical Investigations of Dibenzo F,h Quinazolin 2 1h One

Structure-Property Relationship (SPR) Studies in Dibenzo[f,h]quinazolin-2(1H)-one Scaffolds

Currently, there are no specific Structure-Property Relationship (SPR) studies available in the scientific literature for the this compound scaffold. Consequently, no detailed research findings or data tables can be provided. Future computational and experimental work would be required to elucidate how structural modifications to this specific molecule impact its chemical and physical properties.

Advanced Spectroscopic Characterization Techniques for Dibenzo F,h Quinazolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of Dibenzo[f,h]quinazolin-2(1H)-one. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise chemical environment and connectivity of each proton and carbon atom can be determined.

Proton (¹H) NMR spectroscopy provides crucial information about the electronic environment of the hydrogen atoms in this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the shielding or deshielding experienced by each proton, which is influenced by the surrounding electron density. Coupling constants (J), measured in Hertz (Hz), reveal the interactions between neighboring non-equivalent protons and are critical for establishing their spatial relationships. ubc.ca

For quinazoline (B50416) derivatives, aromatic protons typically resonate in the downfield region of the spectrum due to the deshielding effects of the aromatic rings. The specific chemical shifts and coupling patterns are unique to the substitution pattern of the dibenzo[f,h]quinazoline core. For instance, protons on the fused benzene (B151609) rings will exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) depending on their adjacent protons. The NH proton of the quinazolinone ring often appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. nih.gov

Table 1: Representative ¹H NMR Data for Substituted Quinazolinone Cores

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H7.0 - 8.5m-
NH5.0 - 8.0br s-

Note: This table provides a general range for quinazolinone derivatives. Specific values for this compound would require experimental data for the unsubstituted compound.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly dependent on the hybridization and electronic environment of the carbon atoms.

The carbonyl carbon of the quinazolinone ring is characteristically found in the highly deshielded region of the spectrum, typically above 160 ppm. acgpubs.org The carbons of the aromatic rings appear in the range of approximately 110-150 ppm. The specific chemical shifts can be used to differentiate between carbons in different parts of the fused ring system.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Quinazolinone Structures

Carbon TypeChemical Shift (δ, ppm)
C=O> 160
Aromatic C110 - 150
Aromatic C-N140 - 150
Aromatic C-H115 - 135

Note: This table provides a general range for quinazolinone derivatives. Precise assignments for this compound would necessitate experimental data.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in this compound, resolving ambiguities that may arise from one-dimensional spectra. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. sdsu.edu Cross-peaks in a COSY spectrum of this compound would confirm the connectivity of adjacent protons within the aromatic rings, aiding in the assignment of the spin systems. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. epfl.ch Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached. This is invaluable for assigning the ¹³C NMR spectrum based on the more readily interpretable ¹H NMR spectrum. github.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For this compound, HMBC can establish the connectivity between the different aromatic rings and the quinazolinone core. epfl.ch

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.

In a typical mass spectrum of this compound, the molecular ion peak [M]+• (in electron ionization) or the protonated molecule [M+H]+ (in electrospray ionization) would be observed, confirming the molecular mass. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can be used to confirm the structure. The fragmentation of quinazolinone derivatives often involves characteristic losses of small molecules such as CO and HCN, as well as cleavages within the ring system. nih.gov The study of these fragmentation pathways can provide valuable structural information. nih.gov

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

Electronic absorption and emission spectroscopy are employed to investigate the photophysical properties of this compound, which are governed by its electronic structure. acs.org These properties are of interest for potential applications in materials science and as fluorescent probes. nih.govrsc.org

The UV-Visible absorption spectrum of this compound reveals the electronic transitions that occur when the molecule absorbs light. Quinazolinone derivatives typically exhibit strong absorption bands in the UV region, which are attributed to π-π* transitions within the conjugated aromatic system. researchgate.net The extended conjugation provided by the dibenzo-fused rings is expected to result in absorption at longer wavelengths compared to simpler quinazolinones. The position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.net

Table 3: General UV-Visible Absorption Data for Quinazolinone Derivatives

TransitionWavelength Range (nm)
π → π240 - 425
n → π310 - 425

Note: This table shows general ranges for quinazolinone derivatives. researchgate.net The specific absorption maxima for this compound would depend on its specific electronic structure and the solvent used.

In-depth Spectroscopic Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive review of scientific literature for specific advanced spectroscopic data on the chemical compound this compound reveals a notable absence of detailed public information. Despite the interest in the broader class of quinazolinone derivatives for their potential applications in materials science and medicinal chemistry, specific experimental data regarding the fluorescence, solvatochromism, luminescence, and solid-state structure of this particular isomer remains elusive in the searched scientific databases.

The investigation sought to detail several key analytical characteristics of this compound, focusing on its photophysical and structural properties. The intended analysis was structured to cover fluorescence emission and solvatochromic effects, luminescence quantum yields and lifetimes, and X-ray diffraction for solid-state molecular structure determination. However, a thorough search did not yield specific studies presenting this data for this compound.

While research on related compounds is available, the strict focus on this compound cannot be satisfied with the current publicly accessible information. For instance, studies on other quinazolinone derivatives demonstrate that this class of compounds can exhibit interesting photophysical properties, such as intense luminescence and sensitivity to solvent polarity. Similarly, X-ray diffraction studies on related structures have confirmed their molecular geometries. Nevertheless, these findings cannot be directly and accurately attributed to the specific dibenzo[f,h] isomer.

The lack of specific data for this compound highlights a gap in the current scientific literature and suggests an opportunity for future research to characterize this compound and evaluate its potential for various applications.

Applications of Dibenzo F,h Quinazolin 2 1h One in Functional Materials Science

Organic Electronic Materials

The rigid, planar structure and potential for tailored electronic properties make dibenzo[f,h]quinazolin-2(1H)-one and its derivatives attractive for use in organic electronic devices.

A critical component in many photovoltaic devices, hole-transport materials (HTMs) facilitate the efficient extraction and transport of positive charge carriers from the light-absorbing layer to the electrode. While various classes of organic molecules have been investigated for this purpose, including those with fused thiophene (B33073) or carbazole (B46965) cores, specific research detailing the application of this compound as an HTM in organic or perovskite solar cells is not prominently available in the reviewed literature. researchgate.netnih.govrsc.orgrsc.org The development of efficient HTMs remains a key area of research, focusing on optimizing energy levels, charge mobility, and film-forming properties to enhance solar cell performance and stability. nih.gov

In Organic Light-Emitting Diodes (OLEDs), the host material plays a crucial role in the performance of the device by facilitating charge transport and enabling efficient energy transfer to the guest emitter. Bipolar host materials, capable of transporting both electrons and holes, are particularly desirable. Quinazoline (B50416) derivatives, in combination with other moieties like carbazole, have been explored as host materials for phosphorescent OLEDs (PhOLEDs). researchgate.net For instance, derivatives combining benzocarbazole and quinazoline have been synthesized as bipolar hosts for orange PhOLEDs. researchgate.net Another study reported the use of carbazole and dioxino[2,3-b]pyrazine-based bipolar hosts for red PhOLEDs, achieving high brightness and efficiency. rsc.org

While these studies highlight the potential of the broader quinazoline family, specific research on the integration of this compound as a host material is limited. The performance of related compounds, such as those based on the dibenzo[f,h]quinoxaline (B1580581) scaffold, suggests that the extended dibenzo-azine core is a promising structural motif for host materials. researchgate.net

Table 1: Examples of Quinazoline-Related Host Materials in OLEDs

Compound NameApplicationEmitterPerformance Highlight
Benzocarbazole-quinazoline derivativesBipolar host for orange PhOLEDsNot specifiedDesigned for elongated lifetime
7-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzo rsc.orgnih.govnih.govresearchgate.netdioxino[2,3-b]pyrazine (HF1)Bipolar host for red PhOLEDsIr(pq)2acacMax. brightness: 49,760 cd m⁻²; Max. EQE: 15.1% rsc.org
7-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)benzo rsc.orgnih.govnih.govresearchgate.netdioxino[2,3-b]pyrazine (HF2)Bipolar host for red PhOLEDsIr(pq)2acacMax. brightness: 57,990 cd m⁻²; Max. EQE: 12.8% rsc.org

Photofunctional Materials

The inherent photophysical properties of the quinazolinone core, such as fluorescence, can be harnessed for applications in advanced lighting and sensing technologies.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, potentially leading to 100% internal quantum efficiency. This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states. The design of TADF emitters often involves combining electron-donating and electron-accepting moieties. researchgate.net

The quinazoline heterocycle has been recognized for its electron-withdrawing character, making it a suitable acceptor unit in donor-acceptor type TADF molecules. rsc.orgresearchgate.netresearchgate.net Research has shown that introducing dibenzoannulated azine structures into the core of molecules is an effective strategy for developing TADF emitters. researchgate.net For example, a green TADF emitter based on a phenoxazine (B87303) donor and a quinazoline acceptor achieved a high external quantum efficiency of approximately 28%. rsc.org While these findings underscore the potential of the quinazolinone scaffold, specific studies on this compound as a TADF emitter are not extensively documented.

Table 2: Performance of a Quinazoline-Based TADF Emitter

EmitterHostMax. EQE (%)Current Efficiency (cd A⁻¹)
10-(4-(2-(3,5-di(pyridin-2-yl)phenyl)quinazolin-4-yl)phenyl)-10H-phenoxazine (2DPyPh-Qz)Not specified~2889.9

The fluorescence properties of certain quinazolinone derivatives can be sensitive to their chemical environment, making them useful as fluorescent probes and sensors. A notable example is 4-amino-1H-benzo[g]quinazoline-2-one, a structural isomer of the title compound, which has been developed as a fluorescent analog of cytosine to probe pH. nih.govnih.gov

This compound exhibits a fluorescence emission that is dependent on pH. Specifically, its emission maximum shifts from 456 nm to 492 nm as the pH is lowered from 7.1 to 2.1. nih.govnih.gov This change is attributed to the protonation of the N-3 position of the quinazoline ring. With a pKa of 4.0, which is close to that of cytosine, this molecule has been successfully used within oligonucleotides to report on the local protonation state in triple-helical DNA structures. nih.gov Other quinazolinone derivatives, such as 2,3-dihydro-quinazolin-4(1H)-one, have been investigated as fluorescent sensors for metal ions like Hg²⁺. researchgate.net These examples demonstrate the principle of using the quinazolinone core for sensing applications, suggesting that this compound could potentially be functionalized to create novel sensors.

Table 3: Photophysical Properties of a pH-Sensitive Quinazolinone Analog

CompoundpHExcitation Maxima (nm)Emission Maximum (nm)Quantum Yield (Φ)
4-amino-1H-benzo[g]quinazoline-2-one7.1250, 300, 320, 3704560.62
4-amino-1H-benzo[g]quinazoline-2-one2.1Not specified492Not specified

Advanced Polymeric Materials Incorporating this compound Units

The incorporation of functional organic molecules as repeating units into polymer chains can lead to advanced materials with unique optical, electronic, or responsive properties. While polymers containing various heterocyclic units have been synthesized for applications in electronics and biomedicine, there is currently a lack of specific research on the synthesis and application of polymers that incorporate the this compound moiety. The development of such polymers could potentially combine the desirable photophysical or electronic properties of the quinazolinone core with the processability and mechanical properties of polymers.

Future Directions and Emerging Research Avenues for Dibenzo F,h Quinazolin 2 1h One

Exploration of Asymmetric Synthesis and Chiral Dibenzo[f,h]quinazolin-2(1H)-one Derivatives

The development of synthetic methods to produce enantiomerically pure or enriched chiral compounds is a cornerstone of modern medicinal chemistry and materials science. For a molecule like this compound, which possesses a rigid and extended structure, the introduction of chirality could lead to novel materials with unique chiroptical properties and biological activities.

Future research in this area will likely concentrate on two main strategies: asymmetric synthesis and chiral resolution. Asymmetric synthesis aims to create a specific enantiomer directly. For polycyclic quinazolinones, this could involve the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the cyclization reactions that form the core structure. osti.gov Research into the enantioselective synthesis of related quinolinone-based polycyclic indoles has shown promise, achieving excellent stereoselectivity with high enantiomeric excess. osti.gov Such catalytic systems could be adapted for the synthesis of chiral this compound derivatives.

Chiral resolution, on the other hand, involves the separation of a racemic mixture of enantiomers. dntb.gov.ua High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose. nih.govrsc.orgresearchgate.netnih.govsigmaaldrich.com Polysaccharide-based CSPs, in particular, have demonstrated broad applicability in resolving a variety of racemic compounds. rsc.org The development of specific HPLC methods for the enantiomeric separation of this compound derivatives will be crucial for accessing optically pure materials for further study.

Table 1: Potential Strategies for Accessing Chiral this compound Derivatives

StrategyDescriptionKey Research Focus
Asymmetric Catalysis Use of chiral catalysts (e.g., metal complexes with chiral ligands) to direct the formation of a specific enantiomer during synthesis.Development of novel catalytic systems with high enantioselectivity for the cyclization reactions forming the dibenzo[f,h]quinazoline core.
Chiral Auxiliaries Covalent attachment of a chiral auxiliary to a precursor molecule to control stereochemistry, followed by removal of the auxiliary.Design of efficient and recyclable chiral auxiliaries suitable for the synthesis of polycyclic aza-heterocycles.
Chiral Resolution by HPLC Separation of a racemic mixture using a high-performance liquid chromatograph equipped with a chiral stationary phase (CSP).Screening and optimization of various CSPs (e.g., polysaccharide-based, Pirkle-type) to achieve baseline separation of enantiomers. nih.govrsc.orgresearchgate.net
Diastereomeric Salt Formation Reaction of the racemic compound with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization. dntb.gov.uaIdentification of suitable chiral resolving agents that form well-defined, easily separable crystalline salts with this compound derivatives.

Development of Sustainable and Economical Manufacturing Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For a complex molecule like this compound, developing sustainable and economical manufacturing processes is a key challenge and a significant area for future research. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

One promising approach is the adoption of flow chemistry . researchgate.net Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for process automation and integration of in-line analysis. researchgate.net The application of microfluidic flow reactors for the synthesis of quinazolinone derivatives has already been demonstrated, suggesting its feasibility for the production of this compound. nih.gov

Another critical aspect is the use of green chemistry metrics to evaluate and compare the environmental performance of different synthetic routes. dntb.gov.uanih.govnih.govresearchgate.netresearchgate.net Metrics such as Atom Economy (AE), E-Factor (environmental factor), and Process Mass Intensity (PMI) provide a quantitative assessment of the efficiency and waste generation of a chemical process. nih.govresearchgate.net Future research will focus on designing synthetic pathways for this compound that optimize these metrics. Furthermore, conducting a Life Cycle Assessment (LCA) can provide a holistic view of the environmental impact of a manufacturing process, from raw material extraction to product disposal. researchgate.netmdpi.com

Table 2: Key Areas for Sustainable Manufacturing of this compound

Research AreaObjectivePotential Approaches
Flow Chemistry Improve reaction efficiency, safety, and scalability.Development of continuous flow processes for the key synthetic steps, potentially using packed-bed reactors with immobilized catalysts. researchgate.net
Green Solvents Reduce the use of volatile and toxic organic solvents.Exploration of alternative reaction media such as ionic liquids, supercritical fluids, or bio-based solvents.
Catalysis Replace stoichiometric reagents with catalytic alternatives to minimize waste.Development of highly efficient and recyclable homogeneous or heterogeneous catalysts for the cyclization and functionalization reactions.
Energy Efficiency Lower the energy consumption of the manufacturing process.Investigation of microwave-assisted or photochemical synthesis methods that can reduce reaction times and temperatures.
Green Chemistry Metrics Quantify and minimize the environmental impact.Application of metrics like Atom Economy, E-Factor, and PMI to guide the optimization of synthetic routes. nih.govresearchgate.net
Life Cycle Assessment (LCA) Provide a comprehensive environmental assessment.Conduction of "cradle-to-gate" LCAs to identify environmental hotspots in the manufacturing process and guide sustainable design choices. researchgate.netmdpi.com

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for understanding and predicting the properties of new molecules. researchgate.netresearchgate.nettaylorfrancis.commdpi.com For this compound, these methods can provide valuable insights into its electronic structure, photophysical properties, and potential for various applications.

Future research will heavily rely on computational modeling to guide the design of new derivatives with specific functionalities. For instance, DFT calculations can be used to predict how different substituents on the dibenzo[f,h]quinazoline core will affect its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govosti.gov This is crucial for designing materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs), where precise control over frontier orbital energies is required for efficient charge injection and transport. nih.govosti.govnih.gov

TD-DFT calculations can be employed to predict the absorption and emission spectra of this compound derivatives, which is essential for developing new fluorescent probes and dyes. sigmaaldrich.comresearchgate.net By computationally screening a large number of virtual compounds, researchers can identify the most promising candidates for synthesis, thereby saving significant time and resources. osti.govnih.govosti.gov This "materials by design" approach, which integrates computational modeling with experimental validation, will be a key driver of innovation in this field. nih.govnih.govmdpi.comnih.govrsc.org

Table 3: Applications of Computational Modeling in this compound Research

Computational MethodPredicted PropertiesApplication Area
Density Functional Theory (DFT) HOMO/LUMO energies, electron density distribution, molecular geometry, reaction energies. researchgate.netresearchgate.nettaylorfrancis.commdpi.comDesign of materials for OLEDs, prediction of reactivity and stability.
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, fluorescence emission spectra, excited state properties. sigmaaldrich.comresearchgate.netDesign of fluorescent probes, dyes, and photosensitizers.
Molecular Dynamics (MD) Conformational analysis, intermolecular interactions, charge transport dynamics.Prediction of solid-state packing and charge mobility in organic electronic devices.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular descriptors with biological activity.In silico screening for potential therapeutic applications.

Interdisciplinary Research Integrating this compound into Novel Technologies

The unique structural and potential photophysical properties of this compound make it an attractive candidate for a variety of interdisciplinary applications. Future research will focus on integrating this molecule and its derivatives into novel technological platforms.

In the field of organic electronics , aza-PAHs are being extensively investigated as materials for OLEDs. nih.gov The rigid, planar structure of the dibenzo[f,h]quinazoline core could facilitate strong intermolecular π-π stacking, which is beneficial for charge transport. By tuning the electronic properties through chemical modification, it may be possible to develop this compound derivatives that function as efficient emitters or host materials in OLED devices, particularly for blue light emission. rsc.org

The potential fluorescence of this compound derivatives also opens up possibilities in the area of chemical sensing . nih.govnih.govrsc.orgresearchgate.net Fluorescent probes based on quinazoline (B50416) and related heterocyclic systems have been developed for the detection of various analytes, including metal ions and reactive oxygen species. rsc.orgresearchgate.net By incorporating specific recognition moieties into the this compound scaffold, it may be possible to create highly sensitive and selective fluorescent sensors for environmental and biological monitoring.

Furthermore, in the realm of biomedical applications , aza-PAHs are being explored as photosensitizers for photodynamic therapy (PDT) . nih.govresearchgate.netnih.govmdpi.commdpi.com PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species that kill cancer cells. mdpi.commdpi.com The extended π-system of this compound could allow it to absorb light in the therapeutic window and efficiently generate singlet oxygen. Future research could focus on the synthesis and evaluation of water-soluble derivatives of this compound with enhanced tumor-targeting capabilities for use in PDT. nih.govnih.gov

Table 4: Potential Interdisciplinary Applications of this compound Derivatives

Application AreaDesired PropertiesResearch Focus
Organic Light-Emitting Diodes (OLEDs) High fluorescence quantum yield, suitable HOMO/LUMO energy levels, good charge transport. nih.govSynthesis of derivatives with tunable emission colors and investigation of their performance in OLED devices.
Fluorescent Probes High sensitivity and selectivity towards specific analytes, significant change in fluorescence upon binding. nih.govnih.govrsc.orgresearchgate.netFunctionalization with recognition units for the detection of metal ions, anions, or biologically relevant molecules.
Photodynamic Therapy (PDT) Strong absorption in the red or near-infrared region, high singlet oxygen quantum yield, low dark toxicity. researchgate.netmdpi.commdpi.comDevelopment of water-soluble and tumor-targeting derivatives and evaluation of their in vitro and in vivo photodynamic efficacy.
Chiroptical Materials Strong circular dichroism and circularly polarized luminescence.Synthesis of enantiomerically pure derivatives and investigation of their chiroptical properties for applications in displays and data storage.

Q & A

Q. What are the optimal synthetic routes for preparing Dibenzo[f,h]quinazolin-2(1H)-one derivatives, and how can reaction yields be improved?

Methodological Answer: High-yield synthesis (up to 97%) is achieved via a one-pot ionic liquid-mediated reaction, as demonstrated in Table 1 of . Key factors include:

  • Catalyst screening : Use 20 mol% of ionic liquid catalysts (e.g., [BMIM]BF₄) under solvent-free conditions.
  • Reaction time : 10–45 minutes at 80–100°C, monitored by TLC.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, CH₂Cl₂:acetone 9:1) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 165–170 ppm) in CDCl₃ or DMSO-d₆ (e.g., δ 158.6 ppm for C=O in ).
  • IR spectroscopy : Detect lactam C=O stretches (~1675 cm⁻¹) and N–H bonds (~3200 cm⁻¹).
  • Mass spectrometry : Use ESI-MS to identify molecular ions (e.g., m/z 341 [M+1]⁺ in ).
  • Elemental analysis : Validate purity (e.g., C, H, N within 0.3% of calculated values) .

Q. What safety protocols are essential when handling quinazolinone derivatives?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (e.g., H333 hazard in ).
  • First aid : For skin contact, wash with soap/water; for ingestion, seek medical attention (refer to SDS in ).

Advanced Research Questions

Q. How can researchers design experiments to evaluate the EGFR inhibitory activity of this compound derivatives?

Methodological Answer:

  • Virtual screening : Perform pharmacophore-based docking (e.g., Autodock Vina) to prioritize compounds with high binding affinity to EGFR’s ATP pocket .
  • In vitro assays : Use kinase inhibition assays (IC₅₀ determination) and cell viability tests (MTT assay) on A549 or HeLa cell lines .
  • SAR analysis : Introduce substituents (e.g., methoxy, chloro) at positions 4 and 8 to enhance potency (see ).

Q. How should contradictory data in reaction yields or biological activity be analyzed?

Methodological Answer:

  • Variable control : Replicate reactions under identical conditions (e.g., catalyst loading, temperature).
  • Statistical validation : Apply ANOVA to assess significance of yield differences (e.g., 91% vs. 97% in ).
  • Crystallography : Resolve structural ambiguities via X-ray diffraction (e.g., for dihydroquinazolinone derivatives).

Q. What strategies enable enantioselective synthesis of this compound derivatives?

Methodological Answer:

  • Chiral catalysts : Use chiral auxiliaries (e.g., (+)-3-carene-derived epoxides) to induce asymmetry during cyclopropylacetylide coupling ().
  • HPLC resolution : Separate α/β-anomers using reverse-phase C18 columns (e.g., for ribosylated derivatives).

Q. How do ionic liquids enhance the green synthesis of quinazolinone derivatives?

Methodological Answer:

  • Dual role : Ionic liquids act as both solvent and catalyst, reducing waste (e.g., [BMIM]BF₄ in ).
  • Reusability : Recover ionic liquids (>90%) via vacuum distillation for 3–5 cycles without yield loss .

Q. Can structural modifications to the quinazolinone core improve photophysical or anticancer properties?

Methodological Answer:

  • Electron-withdrawing groups : Introduce trifluoromethyl (–CF₃) at position 8 to enhance bioavailability ().
  • Fused rings : Synthesize dibenzo[e,g]isoindazole derivatives via azo-ene-yne cyclization ().
  • Stilbene hybrids : Attach trans-stilbene scaffolds to N-substituted quinazolinones for anticancer activity ().

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